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Abstract
1-Oleoyl-2-linoleoyl-sn-glycerol (OLG) is a specific molecular species of diacylglycerol

(DAG), a class of lipid molecules central to cellular metabolism and signaling. As an sn-1,2-

diacylglycerol, OLG functions as a critical metabolic intermediate in the synthesis of

triacylglycerols (TAGs) for energy storage in lipid droplets and as a precursor for various

phospholipids essential for membrane structure.[1][2] Beyond its structural role, OLG, like other

sn-1,2-DAGs, is a potent second messenger that activates key signaling proteins, most notably

Protein Kinase C (PKC), thereby influencing a wide array of cellular processes.[2][3] This guide

details the metabolic pathways involving OLG, its role in signaling cascades, presents

quantitative data from related analogs, and provides detailed experimental protocols for the

analysis of DAG species.

Biochemical Properties and Structure
1-Oleoyl-2-linoleoyl-sn-glycerol is a glycerolipid consisting of a glycerol backbone esterified

with an oleic acid molecule at the sn-1 position and a linoleic acid molecule at the sn-2 position.

[4] The sn-3 position has a free hydroxyl group. This specific stereochemistry is crucial for its

biological activity, particularly in signaling, as only the sn-1,2 isoform is known to activate

signaling effectors like PKC.[1]
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IUPAC Name: [(2S)-3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-

enoate[4]

Molecular Formula: C₃₉H₇₀O₅[4]

Molecular Weight: 619.0 g/mol [4]

Role in Cellular Lipid Metabolism
OLG is a key node in lipid metabolism, primarily participating in the de novo synthesis of

triacylglycerols, the main constituents of lipid droplets.[5][6]

Biosynthesis of 1-Oleoyl-2-linoleoyl-sn-glycerol
OLG is synthesized as an intermediate in the Kennedy pathway for triacylglycerol and

phospholipid synthesis, which primarily occurs in the endoplasmic reticulum (ER).[7]

Glycerol-3-phosphate Acylation: The pathway begins with glycerol-3-phosphate (G3P).

Formation of Lysophosphatidic Acid (LPA): Glycerol-3-phosphate acyltransferase (GPAT)

catalyzes the acylation of G3P at the sn-1 position, typically with a saturated or

monounsaturated fatty acyl-CoA, such as oleoyl-CoA.

Formation of Phosphatidic Acid (PA): Acylglycerolphosphate acyltransferase (AGPAT)

acylates LPA at the sn-2 position with a second fatty acyl-CoA, which is often

polyunsaturated, like linoleoyl-CoA, to form phosphatidic acid.

Formation of DAG: Phosphatidic acid phosphatase (PAP) dephosphorylates PA, yielding sn-

1,2-diacylglycerol.[8] If the acyl chains are oleate and linoleate, the product is 1-oleoyl-2-
linoleoyl-sn-glycerol.

OLG as a Precursor for Triacylglycerol and Lipid Droplet
Formation
Once synthesized, OLG is the direct substrate for the final step of TAG synthesis.

TAG Synthesis: Diacylglycerol acyltransferase (DGAT) enzymes (DGAT1 and DGAT2)

catalyze the esterification of a third fatty acid to the free sn-3 hydroxyl group of OLG.[8]
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Lipid Droplet Biogenesis: The newly synthesized, highly hydrophobic TAGs accumulate

within the ER membrane leaflets.[6] As their concentration increases, they coalesce to form

an oily "lens," which then buds off into the cytoplasm, enrobed in a phospholipid monolayer

derived from the ER membrane, to form a nascent lipid droplet.[8][9] OLG is therefore

essential for the storage of neutral lipids and the prevention of lipotoxicity from excess free

fatty acids.[9]
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Caption: Metabolic pathway for OLG and TAG synthesis leading to lipid droplet formation.

Role in Cellular Signaling
The generation of sn-1,2-DAGs, including OLG, at cellular membranes (particularly the plasma

membrane) is a pivotal event in signal transduction. This signaling pool of DAG is typically

produced by the hydrolysis of membrane phospholipids like phosphatidylinositol 4,5-

bisphosphate (PIP₂) by phospholipase C (PLC).[1]
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Activation of Protein Kinase C (PKC)
The primary and most well-understood function of signaling DAGs is the activation of the PKC

family of serine/threonine kinases.[2]

PLC Activation: A variety of cell surface receptors (e.g., GPCRs, receptor tyrosine kinases)

activate PLC.

PIP₂ Hydrolysis: Activated PLC cleaves PIP₂ into two second messengers: inositol 1,4,5-

trisphosphate (IP₃) and DAG.

PKC Translocation and Activation: DAG remains in the membrane and, in conjunction with

Ca²⁺ (released from the ER by IP₃) and phosphatidylserine, recruits conventional PKC

isoforms (α, β, γ) from the cytosol to the membrane.[10] This binding induces a

conformational change that activates the kinase, allowing it to phosphorylate a multitude of

downstream protein targets, regulating processes like cell proliferation, differentiation, and

apoptosis.[2]
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Caption: General signaling pathway for diacylglycerol-mediated PKC activation.
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Termination of DAG Signaling
The DAG signal is transient and tightly regulated. Termination occurs primarily through two

mechanisms:

Conversion to Phosphatidic Acid (PA): Diacylglycerol kinases (DGKs) phosphorylate DAG at

the sn-3 position to generate PA, which is both a signaling molecule in its own right and a

precursor for regenerating phosphoinositides.[11]

Incorporation into TAG: DAG can be acylated by DGATs and stored as inert TAGs in lipid

droplets.

Quantitative Data
Direct quantitative data on the specific effects of 1-oleoyl-2-linoleoyl-sn-glycerol are limited in

publicly available literature. However, extensive research has been conducted using the cell-

permeable synthetic analog, 1-oleoyl-2-acetyl-sn-glycerol (OAG), which mimics the signaling

functions of endogenous sn-1,2-DAGs. The following tables summarize key quantitative

findings from studies using OAG.

Table 1: Effects of OAG on Ion Channel Activity and Intracellular Ion Concentrations

Parameter Cell Type
OAG
Concentration

Observed
Effect

Citation

Ca²⁺ Currents
(T-type)

GH3 Pituitary
Cells

40 µM
~60%
attenuation

[12]

Ca²⁺ Currents

(L-type)

GH3 Pituitary

Cells
40 µM

~50%

attenuation
[12]

Intracellular Ca²⁺
Flexor digitorum

brevis fibers
100 µM

Significant

elevation
[2]

Intracellular Na⁺
Flexor digitorum

brevis fibers
100 µM

18% - 50%

increase

depending on

genotype

[2]
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| Insulin Release | Rat Islets | 50-500 µM | Dose-dependent stimulation |[13] |

Table 2: OAG Dose-Response Data

Parameter System
Effective
Concentration
Range

Half-Maximal
Effect
(IC₅₀/EC₅₀)

Citation

Ca²⁺ Current
Inhibition

GH3 Pituitary
Cells

4 - 60 µM ~25 µM [12]

| PKC Activation | Rat Islet Homogenates | 5 - 500 µM | Not specified |[13] |

Experimental Protocols
The analysis of OLG requires robust methods for lipid extraction, separation of DAG isomers,

and sensitive quantification.

Protocol 1: Total Lipid Extraction (Bligh & Dyer Method)
This is a foundational protocol for extracting all lipids from a cellular sample.

Materials:

Cell pellet (e.g., 2 x 10⁶ cells)

Phosphate-buffered saline (PBS)

Chloroform

Methanol

0.9% NaCl solution

Glass tubes with Teflon-lined caps

Procedure:
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Cell Harvest: Harvest cells and wash once with ice-cold PBS. Centrifuge to obtain a cell

pellet.

Homogenization: Resuspend the cell pellet in 0.8 mL of PBS in a glass tube.

Solvent Addition: Add 3 mL of a Chloroform:Methanol (1:2, v/v) mixture to the cell

suspension. Vortex vigorously for 1 minute to create a single-phase mixture.

Phase Separation: Add 1 mL of chloroform and vortex again for 30 seconds. Then, add 1 mL

of 0.9% NaCl solution and vortex for a final 30 seconds.

Centrifugation: Centrifuge the sample at 1,500 x g for 10 minutes at 4°C. This will separate

the mixture into two phases: an upper aqueous/methanol phase and a lower organic

(chloroform) phase containing the lipids.

Lipid Collection: Carefully collect the lower chloroform phase using a glass Pasteur pipette,

ensuring not to disturb the protein interface, and transfer it to a new clean glass tube.

Drying: Evaporate the solvent under a gentle stream of nitrogen gas to obtain the total lipid

extract.

Storage: Resuspend the dried lipid film in a small volume of chloroform and store at -80°C

under nitrogen or argon to prevent oxidation.

Protocol 2: Quantification of sn-1,2-Diacylglycerols via
DAG Kinase Assay
This enzymatic assay quantifies the signaling-competent sn-1,2-DAG pool.

Materials:

Dried total lipid extract (from Protocol 5.1)

E. coli DAG Kinase

[γ-³²P]-ATP or [γ-³³P]-ATP
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Solubilizing Buffer: 7.5% (w/v) octyl-β-D-glucoside, 5 mM cardiolipin in 1 mM DETAPAC, pH

7.0.

2x Reaction Buffer

100 mM Dithiothreitol (DTT)

1 mM DETAPAC, pH 6.6

TLC plates (Silica Gel G)

TLC Solvents: 1) Acetone; 2) Chloroform:Methanol:Acetic Acid (65:15:5, v/v/v)

Phosphatidic acid and DAG standards

Procedure:

Lipid Solubilization: Dissolve the dried lipid extract in 20 µl of chloroform:methanol (2:1, v/v)

and add 100 µl of Solubilizing Buffer. Vortex and incubate at room temperature for 15

minutes.

Reaction Setup: On ice, add 100 µl of 2x reaction buffer, 4 µl of 100 mM DTT, and 20 µl of E.

coli DAG kinase to the solubilized lipids.

Initiate Reaction: Start the reaction by adding radiolabeled ATP (e.g., 3 µCi [γ-³³P]-ATP)

diluted in 20 µl of 1 mM DETAPAC. Vortex briefly.

Incubation: Incubate the reaction at 25°C for 30-60 minutes.

Stop Reaction & Re-extraction: Stop the reaction by placing tubes on ice. Re-extract the

lipids using the Bligh & Dyer method as described in Protocol 5.1, steps 3-7.

TLC Separation: Dissolve the final dried lipid extract in ~50 µl of chloroform:methanol (2:1,

v/v). Spot the sample, along with PA and DAG standards, onto a TLC plate.

Chromatography:

First, develop the plate in a TLC chamber with acetone for ~30 minutes. Dry the plate.
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Next, develop the plate in a second chamber containing the chloroform:methanol:acetic

acid solvent system.

Detection: Dry the TLC plate and expose it to a phosphor-imaging screen. Scan the screen

to detect the radiolabeled phosphatidic acid spot, which is proportional to the initial amount

of sn-1,2-DAG in the sample.[13]

Protocol 3: Analysis of DAG Molecular Species by LC-
MS/MS
This protocol provides an overview for identifying and quantifying specific DAGs like OLG.

Workflow:

Lipid Extraction: Extract total lipids from the sample as described in Protocol 5.1. Add an

appropriate internal standard (e.g., a deuterated or ¹³C-labeled DAG) prior to extraction for

accurate quantification.

Derivatization (Optional but Recommended): To prevent acyl group migration between the

sn-1/2 and sn-3 positions during analysis, derivatize the free hydroxyl group. A common

method is to react the lipid extract with 2,4-difluorophenyl isocyanate to form a stable

urethane derivative.

Chromatographic Separation:

Use a High-Performance Liquid Chromatography (HPLC) system.

For separating DAG isomers, normal-phase chromatography is often effective. A mobile

phase gradient of solvents like hexane/isopropanol or ethyl acetate/isooctane can be

used.

Reversed-phase chromatography can also separate DAGs based on acyl chain length and

saturation.[3]

Mass Spectrometry Detection:
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Couple the HPLC output to a tandem mass spectrometer (e.g., a triple quadrupole or Q-

TOF) equipped with an electrospray ionization (ESI) source.

Operate in positive ion mode. DAGs typically form adducts like [M+NH₄]⁺.

In MS/MS mode, the precursor ion is fragmented. The fragmentation pattern reveals the

identity of the fatty acyl chains. For example, a neutral loss scan corresponding to the

mass of oleic acid or linoleic acid can selectively identify DAGs containing those fatty

acids.

Data Analysis: Identify OLG based on its specific retention time and mass-to-charge ratio

(m/z) of its precursor and fragment ions. Quantify its abundance by comparing its peak area

to that of the known-concentration internal standard.
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Caption: General workflow for the analysis of DAG molecular species by LC-MS/MS.

Conclusion
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1-Oleoyl-2-linoleoyl-sn-glycerol is a representative diacylglycerol that exemplifies the dual

function of this lipid class. It is a vital intermediate in the metabolic pathway that channels fatty

acids into neutral lipid storage within lipid droplets, a process fundamental to cellular energy

homeostasis and the mitigation of lipotoxicity. Concurrently, as an sn-1,2-DAG, it can act as a

critical second messenger in signal transduction cascades, primarily through the activation of

Protein Kinase C. While specific quantitative data for OLG remains elusive, the established

roles of its chemical class and the detailed analytical protocols available allow researchers to

investigate its function within the broader context of the cellular lipidome and signaling network.

Further lipidomics studies are needed to delineate the unique contributions of individual DAG

species like OLG to cellular physiology and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. en.bio-protocol.org [en.bio-protocol.org]

2. researchgate.net [researchgate.net]

3. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative
Proteomics [lipidomics.creative-proteomics.com]

4. 1-Oleoyl-2-linoleoyl-sn-glycerol | C39H70O5 | CID 9543722 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. Fractionation of lipid extracts | Cyberlipid [cyberlipid.gerli.com]

6. 1-Oleoyl-2-linoleoyl-3-homo-g-linolenoyl-glycerol | C59H102O6 | CID 131760768 -
PubChem [pubchem.ncbi.nlm.nih.gov]

7. cellbiolabs.com [cellbiolabs.com]

8. Protein kinase activator 1-oleoyl-2-acetyl-sn-glycerol inhibits two types of calcium currents
in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

9. bio-protocol.org [bio-protocol.org]

10. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

11. mdpi.com [mdpi.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b15621628?utm_src=pdf-body
https://www.benchchem.com/product/b15621628?utm_src=pdf-custom-synthesis
https://en.bio-protocol.org/en/bpdetail?id=1202&type=0
https://www.researchgate.net/figure/Oleoyl-2-acetyl-sn-glycerol-provokes-elevation-of-intracellular-Ca-2-and-Na_fig2_343367136
https://lipidomics.creative-proteomics.com/resource/diacylglycerol-structure-functions-and-analytical-methods.htm
https://lipidomics.creative-proteomics.com/resource/diacylglycerol-structure-functions-and-analytical-methods.htm
https://pubchem.ncbi.nlm.nih.gov/compound/1-Oleoyl-2-linoleoyl-sn-glycerol
https://pubchem.ncbi.nlm.nih.gov/compound/1-Oleoyl-2-linoleoyl-sn-glycerol
https://cyberlipid.gerli.com/techniques-of-analysis/fractionation-complex-extracts/
https://pubchem.ncbi.nlm.nih.gov/compound/1-Oleoyl-2-linoleoyl-3-homo-g-linolenoyl-glycerol
https://pubchem.ncbi.nlm.nih.gov/compound/1-Oleoyl-2-linoleoyl-3-homo-g-linolenoyl-glycerol
https://www.cellbiolabs.com/sites/default/files/MET-5028-dag-assay-kit-fluorometric.pdf
https://pubmed.ncbi.nlm.nih.gov/2447796/
https://pubmed.ncbi.nlm.nih.gov/2447796/
https://bio-protocol.org/en/bpdetail?id=1202&type=0
https://pmc.ncbi.nlm.nih.gov/articles/PMC11168205/
https://www.mdpi.com/2218-1989/13/9/1002
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase
LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

13. aocs.org [aocs.org]

To cite this document: BenchChem. [1-Oleoyl-2-linoleoyl-sn-glycerol in cellular lipid
metabolism]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15621628#1-oleoyl-2-linoleoyl-sn-glycerol-in-cellular-
lipid-metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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